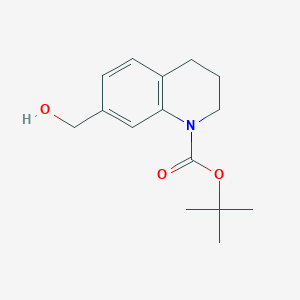
Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a hydroxymethyl group, and a dihydroquinoline core, making it a versatile molecule for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate typically involves the following steps:
Formation of the Dihydroquinoline Core: The dihydroquinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification step, providing a more sustainable and scalable approach .
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The dihydroquinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 7-carboxy-3,4-dihydro-2H-quinoline-1-carboxylate.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound can be used to study the biological activities of quinoline derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, making it valuable in synthetic organic chemistry.
作用机制
The mechanism of action of tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is largely dependent on its derivatives and the specific biological targets they interact with. Generally, quinoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological targets.
相似化合物的比较
Similar Compounds
3-tert-butyl-3,4-dihydro-2H-thiazolo-[3,2-a][1,3,5]triazin-6(7H)-one: This compound features a similar tert-butyl group and a dihydro core but differs in the heterocyclic system.
tert-butyl 4-[(E)-2-(4-hydroxyphenyl)ethenyl]benzoate: Another tert-butyl ester with different functional groups and applications.
Uniqueness
Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate is unique due to its combination of a quinoline core, a hydroxymethyl group, and a tert-butyl ester. This combination provides a balance of hydrophobic and hydrophilic properties, making it a versatile intermediate for various chemical and biological applications.
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9,17H,4-5,8,10H2,1-3H3 |
InChI 键 |
AOYQRPUFNDHYCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


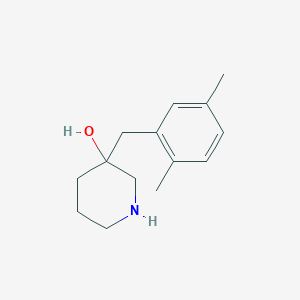
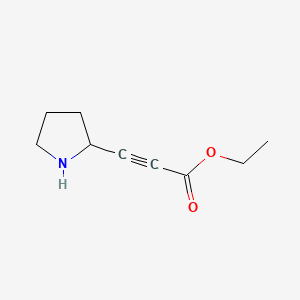
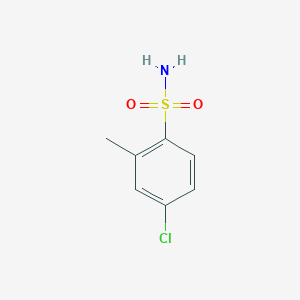

![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
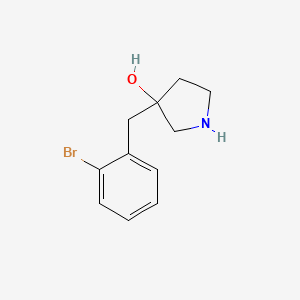
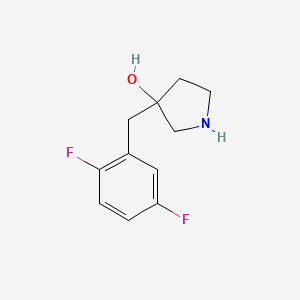
![6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)
![Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide](/img/structure/B13553285.png)
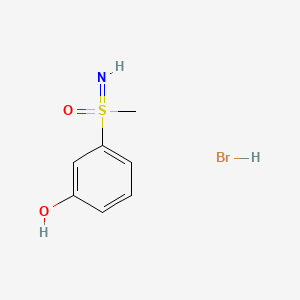
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)
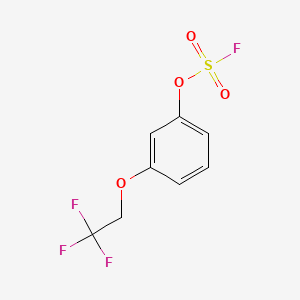
![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)

